![molecular formula C13H15N7O B4137209 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
描述
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-444 and is a small molecule inhibitor of adenosine A2A receptor.
作用机制
CPI-444 is a selective inhibitor of adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is expressed on various immune cells, including T cells, B cells, and myeloid cells. Activation of adenosine A2A receptor leads to the suppression of the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. CPI-444 inhibits the adenosine A2A receptor, which leads to the activation of the immune system and enhances the antitumor immune response.
Biochemical and Physiological Effects
CPI-444 has been shown to have significant biochemical and physiological effects. In preclinical studies, CPI-444 has been shown to enhance the antitumor immune response by activating the immune system. CPI-444 has also been shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 therapy. CPI-444 has a good safety profile and has shown to be well-tolerated in preclinical studies.
实验室实验的优点和局限性
CPI-444 has several advantages for lab experiments. CPI-444 is a small molecule inhibitor, which makes it easy to handle and administer in preclinical studies. CPI-444 has a good safety profile and has shown to be well-tolerated in preclinical studies. CPI-444 has also shown to enhance the efficacy of other immunotherapies, which makes it a promising candidate for combination therapies.
However, there are also some limitations for lab experiments using CPI-444. CPI-444 is a selective inhibitor of adenosine A2A receptor, which means that it may not be effective in tumors that do not express adenosine A2A receptor. CPI-444 may also have limited efficacy as a single agent in tumors that have a high expression of adenosine A2A receptor.
未来方向
There are several future directions for the research and development of CPI-444. One of the most promising future directions is the clinical development of CPI-444 as a cancer immunotherapy. CPI-444 has shown promising results in preclinical studies, and several clinical trials are currently ongoing to evaluate the safety and efficacy of CPI-444 in cancer patients.
Another future direction is the development of CPI-444 as a combination therapy with other immunotherapies. CPI-444 has shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 therapy. Combination therapies with CPI-444 and other immunotherapies may lead to better treatment outcomes for cancer patients.
In conclusion, N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate is a chemical compound that has shown promising applications in the field of cancer immunotherapy. CPI-444 inhibits the adenosine A2A receptor, which leads to the activation of the immune system and enhances the antitumor immune response. CPI-444 has a good safety profile and has shown to be well-tolerated in preclinical studies. Several clinical trials are currently ongoing to evaluate the safety and efficacy of CPI-444 in cancer patients. Combination therapies with CPI-444 and other immunotherapies may lead to better treatment outcomes for cancer patients.
科学研究应用
CPI-444 has shown potential applications in various fields of scientific research. One of the most promising applications of CPI-444 is in the field of cancer immunotherapy. Adenosine A2A receptor has been shown to play a crucial role in suppressing the immune system in the tumor microenvironment. CPI-444 inhibits the adenosine A2A receptor, which leads to the activation of the immune system and enhances the antitumor immune response. CPI-444 has shown promising results in preclinical studies as a single agent and in combination with other immunotherapies.
属性
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O/c1-2-4-8(3-1)13-19-9(20-21-13)5-14-11-10-12(16-6-15-10)18-7-17-11/h6-8H,1-5H2,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNIJVSMHGZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CNC3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。